N-Acetyl-L-phenylalanylglycine

Description

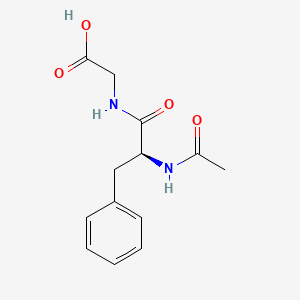

Structure

3D Structure

Properties

CAS No. |

23506-38-9 |

|---|---|

Molecular Formula |

C13H16N2O4 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)15-11(13(19)14-8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t11-/m0/s1 |

InChI Key |

XCPSYFXODSNYLB-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Acetyl L Phenylalanylglycine and Its Analogues

Chemoenzymatic and Stereoselective Synthetic Pathways

The synthesis of N-Acetyl-L-phenylalanylglycine and its analogues often employs chemoenzymatic and stereoselective methods to ensure the desired stereochemical purity, which is crucial for their biological function. ontosight.ai These approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic processes.

Enantioselective Synthesis and Racemic Resolution Techniques

Enantioselective synthesis aims to directly produce a single, desired enantiomer of a chiral molecule. rsc.org For dipeptides like this compound, this is critical as different stereoisomers can have vastly different biological activities. nih.gov Methods for achieving enantiopure compounds include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. nih.gov

One common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. Asymmetric catalysis, on the other hand, utilizes chiral catalysts, often metal complexes or enzymes, to favor the formation of one enantiomer over the other. rsc.org

Amidation Reactions and Stereochemical Control

The formation of the peptide bond between N-acetyl-L-phenylalanine and glycine (B1666218) is a key step in the synthesis of this compound. This amidation reaction requires careful control to prevent racemization, the loss of stereochemical integrity at the chiral center of the amino acids. rsc.org

Various coupling reagents have been developed to facilitate amide bond formation while minimizing racemization. rsc.org These reagents activate the carboxylic acid group of N-acetyl-L-phenylalanine, making it more susceptible to nucleophilic attack by the amino group of glycine. The choice of coupling reagent and reaction conditions, such as solvent and temperature, plays a significant role in maintaining stereochemical control. researchgate.net

In addition to chemical methods, enzymatic approaches can be employed for amidation. Enzymes like ligases can catalyze the formation of peptide bonds with high stereospecificity, offering a green and efficient alternative to traditional chemical methods. nih.gov For instance, cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-l-phenylalanine from acetyl-CoA and l-phenylalanine. nih.gov

Formation of Organometallic Complexes with this compound

The ability of this compound to chelate metal ions has led to the synthesis and characterization of various organometallic complexes. These complexes often exhibit unique properties and potential applications in catalysis and medicine.

Synthesis and Spectroscopic Characterization of Triorganotin(IV) Derivatives

Triorganotin(IV) complexes of N-acylated amino acids, including derivatives of this compound, have been synthesized and characterized. nih.govresearchgate.net The synthesis typically involves the reaction of a triorganotin(IV) chloride or oxide with the sodium salt of the N-acylated dipeptide.

Spectroscopic techniques are crucial for elucidating the structure of these complexes. Infrared (IR) spectroscopy can provide information about the coordination mode of the carboxylate group to the tin atom. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is used to determine the structure in solution and provide insights into the coordination geometry around the tin center. nih.govresearchgate.net X-ray crystallography provides definitive structural information in the solid state, often revealing a distorted trigonal-bipyramidal or an octahedral geometry around the tin atom, depending on the nature of the organic groups attached to the tin and the coordination mode of the dipeptide ligand. nih.govresearchgate.net

Table 1: Spectroscopic Data for Triorganotin(IV) Derivatives

| Compound Type | Spectroscopic Technique | Key Findings |

|---|---|---|

| Triorganotin(IV) dithiocarboxylates | Elemental Analysis, Raman, FT-IR, Multinuclear NMR, Mass Spectrometry, X-ray Crystallography | Confirmed distorted trigonal-bipyramidal geometry around the Sn atom. nih.gov |

Coordination Chemistry with Transition Metal Ions (e.g., Palladium(II), Gold(III), Platinum(II))

This compound and similar N-acylated dipeptides can form stable complexes with various transition metal ions, including palladium(II), gold(III), and platinum(II). libretexts.orgtcd.ie The coordination typically occurs through the nitrogen atom of the peptide bond and the oxygen atom of the C-terminal carboxylate group, forming a chelate ring. nih.gov The specific geometry of the resulting complex depends on the metal ion and the other ligands present in the coordination sphere. libretexts.orgtcd.ie

Palladium(II) Complexes: Palladium(II) complexes with amino acid and peptide ligands often adopt a square-planar geometry. nih.govnih.gov These complexes have been investigated for their potential catalytic and biological activities. nih.govscilit.com The synthesis usually involves the reaction of a palladium(II) salt with the dipeptide ligand in a suitable solvent. nih.gov

Gold(III) Complexes: Gold(III) complexes are also typically square-planar and have attracted significant interest for their potential therapeutic applications. nih.govnih.gov The ligands play a crucial role in stabilizing the gold(III) center and influencing the complex's reactivity and biological properties. nih.govresearchgate.net The synthesis of gold(III) peptide complexes can be challenging due to the oxidizing nature of the gold(III) ion, but stable complexes can be obtained with appropriate ligand design. nih.govpolyu.edu.hk

Platinum(II) Complexes: Platinum(II) complexes, famously represented by the anticancer drug cisplatin, also exhibit a square-planar geometry. nih.govunimi.it The coordination of dipeptides to platinum(II) can modulate the complex's properties, potentially leading to new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Table 2: Coordination Complexes of this compound Analogues

| Metal Ion | Typical Geometry | Potential Applications |

|---|---|---|

| Palladium(II) | Square-planar | Catalysis, Biological Activities nih.govnih.govscilit.com |

| Gold(III) | Square-planar | Therapeutic Applications nih.govnih.govresearchgate.net |

Chemical Modifications for Enhanced Research Applications (e.g., Acyl Lipidation)

Chemical modifications of peptides like this compound are employed to enhance their properties for specific research applications. nih.govresearchgate.net One such modification is acyl lipidation, which involves the attachment of a lipid chain to the peptide. nih.govnih.gov

Acyl lipidation can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity. nih.govnih.gov This modification has been shown to enhance the permeability of peptides across biological membranes, which is a major challenge in the development of peptide-based therapeutics. nih.govnih.gov Furthermore, lipidation can improve the half-life of peptides in biological systems by protecting them from enzymatic degradation and facilitating binding to plasma proteins like albumin. biochempeg.com The length and nature of the attached acyl chain can be varied to fine-tune the properties of the resulting lipopeptide. nih.gov

This technique has been successfully applied to improve the therapeutic potential of various peptides and offers a promising strategy for enhancing the research applications of this compound and its analogues. biochempeg.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-phenylalanine |

| Glycine |

| Acetyl-CoA |

| Triorganotin(IV) chloride |

| Triorganotin(IV) oxide |

| Palladium(II) |

| Gold(III) |

| Platinum(II) |

| Cisplatin |

Enzymatic Interactions and Mechanistic Elucidation of N Acetyl L Phenylalanylglycine

Substrate Specificity and Kinetic Characterization with Proteases

The interaction of N-Acetyl-L-phenylalanylglycine and its derivatives with proteases provides valuable insights into enzyme kinetics, substrate specificity, and the molecular mechanisms of catalysis. The following sections detail the enzymatic behavior of this compound with the proteases pepsin and papain.

Pepsin, an aspartic protease, is known to catalyze the hydrolysis of peptide bonds. Studies on substrates structurally related to this compound, such as N-acetyl-L-phenylalanyl-L-phenylalanylglycine, have been instrumental in elucidating the mechanisms of pepsin action, including both hydrolysis and transpeptidation reactions.

The study of inhibition by products and their analogues is a key method for understanding the sequence of substrate binding and product release from an enzyme. In the case of pepsin-catalyzed reactions, the product N-acetyl-L-phenylalanine has been shown to be a non-competitive inhibitor of the hydrolysis of N-acetyl-L-phenylalanyl-L-phenylalanylglycine. nih.govnih.gov This pattern of inhibition suggests an ordered release of products, where the amine product is released first, followed by the acyl product (N-acetyl-L-phenylalanine). nih.govnih.gov This points towards a common mechanism involving an amino-enzyme intermediate for both hydrolysis and transpeptidation reactions catalyzed by pepsin. nih.govnih.gov

Further studies with product analogues, such as N-acetyl-L-phenylalanine ethyl ester, also demonstrated non-competitive inhibition. nih.govnih.gov However, this inhibition is of a "dead-end" type, meaning the analogue binds to the enzyme-intermediate complex without leading to a productive reaction. nih.gov This is supported by the observation that no ethanol (B145695) is detected in the reaction mixture, indicating that the ethyl ester cannot act as an amino group acceptor in a transpeptidation process. nih.gov Similarly, N-methanesulfonyl-L-phenylalanine methyl and methyl thiol esters act as dead-end inhibitors. nih.gov

At a pH of 4.3, the acyl product, N-acetyl-L-phenylalanine, exhibits linear competitive inhibition, in contrast to its non-competitive behavior at pH 2.1. nih.gov This change in inhibition pattern with pH provides further evidence for the proposed mechanism and the ionization state of the molecules involved. nih.gov

| Inhibitor | Inhibition Type | Significance |

|---|---|---|

| N-acetyl-L-phenylalanine | Non-competitive (at pH 2.1) | Suggests ordered release of products and an amino-enzyme intermediate. nih.govnih.gov |

| N-acetyl-L-phenylalanine | Competitive (at pH 4.3) | Highlights the pH-dependent nature of the interaction. nih.gov |

| N-acetyl-L-phenylalanine ethyl ester | Dead-end non-competitive | Acts as an inhibitor but not as an acceptor in transpeptidation. nih.govnih.gov |

| N-methanesulfonyl-L-phenylalanine methyl ester | Dead-end | Does not effectively trap the amino-enzyme intermediate. nih.gov |

| N-methanesulfonyl-L-phenylalanine methyl thiol ester | Dead-end | Does not effectively trap the amino-enzyme intermediate. nih.gov |

The binding of inhibitors to pepsin is highly stereospecific. Studies on the inhibition of the hydrolysis of N-acetyl-L-phenylalanyl-L-phenylalanylglycine by product analogues have revealed distinct behaviors based on the stereochemistry of the inhibitor. nih.govcapes.gov.br Inhibitors with the L-configuration result in linear non-competitive inhibition, while those with the D-configuration lead to linear competitive inhibition. nih.govcapes.gov.br

This difference in inhibition type underscores the stereospecificity of the binding of these analogues to both the free enzyme and the proposed amino-enzyme intermediate. nih.gov The non-competitive inhibition by L-isomers supports the model of an ordered release of products. nih.govcapes.gov.br The competitive nature of D-isomers suggests they compete with the substrate for binding to the active site of the free enzyme but have a lower affinity for the amino-enzyme intermediate.

| Inhibitor Configuration | Inhibition Type | Implication |

|---|---|---|

| L-configuration | Linear non-competitive | Binds to both free enzyme and the amino-enzyme intermediate. nih.govcapes.gov.br |

| D-configuration | Linear competitive | Binds primarily to the free enzyme. nih.govcapes.gov.br |

The catalytic activity of pepsin is highly dependent on pH. The analysis of the kinetic parameter kcat/Km (often denoted as k0/Km) as a function of pH provides information about the ionization states of amino acid residues in the active site that are crucial for catalysis. For the pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-phenylalanylglycine, the plot of k0/Km versus pH shows apparent pKa values of 1.1 and 3.5. nih.gov

In contrast, a neutral substrate, N-acetyl-L-phenylalanyl-L-phenylalanine amide, exhibits apparent pKa values of 1.0 and 4.7. nih.gov This suggests that the rate of pepsin-catalyzed hydrolysis is governed by the ionization of two groups on the free enzyme with pKa values of approximately 1.0 and 4.7. nih.gov The apparent pKa of 3.5 observed with acidic peptide substrates like N-acetyl-L-phenylalanyl-L-phenylalanylglycine is likely due to the fact that the anionic form of these substrates does not bind effectively to the enzyme. nih.gov

| Substrate | Apparent pKa Values |

|---|---|

| N-acetyl-L-phenylalanyl-L-phenylalanylglycine | 1.1 and 3.5 nih.gov |

| N-acetyl-L-phenylalanyl-L-phenylalanine amide | 1.0 and 4.7 nih.gov |

The catalytic mechanism likely involves a tetrahedral intermediate, with its formation being general-base-catalyzed and its breakdown being general-acid-catalyzed. nih.govnih.gov This dual catalytic role of the enzyme is a key feature of its action. nih.govnih.gov

The acylation constant, k+2, for the papain-catalyzed hydrolysis of this compound p-nitroanilide shows a bell-shaped dependence on pH, with apparent pKa values of 4.2 and 8.2. nih.govnih.govportlandpress.comresearchgate.net In contrast, the equilibrium binding constant, Ks, is independent of pH in the range of 3.7 to 9.3. nih.govnih.govresearchgate.net

Structure-activity relationship studies, which examine the effect of substituents in the leaving group on the acylation constant, have been conducted for the papain-catalyzed hydrolysis of this compound anilides. nih.govnih.govportlandpress.com These studies yield a Hammett ρ value of -1.04. nih.govnih.govportlandpress.com This negative value indicates that electron-donating groups in the leaving group facilitate the reaction, suggesting that the enzyme provides electrophilic, likely general-acid, catalysis in addition to nucleophilic or general-base catalysis. nih.govnih.govportlandpress.com The similarity of this ρ value to that obtained with other substrates like hippuryl anilides suggests that facilitated proton transfer is not the primary determinant of papain's specificity. nih.govnih.gov

| Parameter | Value/Observation |

|---|---|

| Acylation constant (k+2) | Bell-shaped pH dependence with pKa values of 4.2 and 8.2. nih.govnih.govportlandpress.comresearchgate.net |

| Equilibrium binding constant (Ks) | pH-independent between pH 3.7 and 9.3. nih.govnih.govresearchgate.net |

| Hammett ρ value | -1.04 nih.govnih.govportlandpress.com |

Papain-Catalyzed Reactions and Enzyme Activation

Mechanism of Association with Papain and Intermediate Formation

The interaction between this compound and the cysteine protease papain follows a well-established mechanism for substrate binding and catalysis characteristic of this enzyme family. The process involves the formation of a covalent intermediate, a key feature of papain's catalytic cycle. ebi.ac.ukconsensus.app The binding is dictated by the specific structural features of the papain active site, which accommodates the substrate in a precise orientation for catalysis.

The active site of papain contains a 'V-shaped' cleft between its two domains. The substrate, this compound, binds within this cleft. The specificity of papain, particularly its preference for a large hydrophobic side chain at the P2 position, is well-suited for the phenylalanine residue of the substrate. ebi.ac.uk

The catalytic mechanism proceeds through several key steps:

Nucleophilic Attack: The process begins with a nucleophilic attack on the carbonyl carbon of the peptide bond in this compound. ebi.ac.ukconsensus.app This attack is carried out by the thiolate group of the catalytic cysteine residue (Cys-25). ebi.ac.uk

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a short-lived tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen is stabilized by the oxyanion hole, a region of the active site that forms hydrogen bonds with this oxygen. ebi.ac.uk

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond. The glycine (B1666218) portion of the substrate is released, and a covalent acyl-enzyme intermediate is formed between the N-Acetyl-L-phenylalanine portion and the Cys-25 of papain. consensus.app

Deacylation: The final step is the hydrolysis of the acyl-enzyme intermediate by a water molecule. This regenerates the free enzyme and releases the N-Acetyl-L-phenylalanine product, completing the catalytic cycle. ebi.ac.uk

While direct kinetic studies on this compound are not extensively detailed in the provided search results, research on the closely related compound N-acetyl-L-phenylalanylglycinal has been conducted to understand its association with papain through methods like fluorescence spectrometry and kinetic analysis. nih.gov

Elucidation of Enzyme Active Site Dynamics and Catalytic Triads

The study of substrates like this compound is instrumental in elucidating the dynamics of the enzyme's active site and the function of its catalytic triad (B1167595). The papain active site is not a rigid structure; its flexibility is crucial for substrate binding, catalysis, and product release. nih.gov Molecular dynamics simulations have become a key tool in understanding these conformational changes. nih.govnih.gov

The catalytic triad of papain is a classic example of convergent evolution, where a specific arrangement of amino acids has appeared independently in different enzyme families to perform a similar catalytic function. wikipedia.org In papain, this triad consists of Cysteine-25 (Cys-25), Histidine-159 (His-159), and Asparagine-175 (Asn-175). ebi.ac.uknih.gov

The roles of these residues in catalysis are highly coordinated:

Cys-25: Acts as the nucleophile, attacking the substrate's peptide bond. ebi.ac.ukwikipedia.org

His-159: Functions as a general acid-base catalyst. It deprotonates the Cys-25 thiol to increase its nucleophilicity and later protonates the leaving group to facilitate peptide bond cleavage. ebi.ac.uk

Asn-175: Orients the imidazole (B134444) ring of His-159, ensuring its correct positioning for the proton transfer steps, thereby stabilizing the catalytic histidine. ebi.ac.uknih.gov

The interaction of this compound with the active site allows for the study of these dynamics. The binding of the substrate can induce conformational changes in the enzyme, a phenomenon known as "induced fit," which positions the catalytic residues optimally for the reaction. nih.gov The study of such substrate-enzyme complexes provides a snapshot of the enzyme in a catalytically relevant state, offering insights that are not available from the study of the free enzyme alone.

| Catalytic Triad Residue | Role in Catalysis |

| Cysteine-25 (Cys-25) | Acts as the catalytic nucleophile. ebi.ac.ukwikipedia.org |

| Histidine-159 (His-159) | Functions as a general acid/base. ebi.ac.uk |

| Asparagine-175 (Asn-175) | Orients and stabilizes the catalytic histidine. ebi.ac.uknih.gov |

Role of this compound in Enzyme Mechanism Studies

This compound serves as a valuable tool for investigating the fundamental mechanisms of enzyme action, particularly for proteases like papain. As a specific, cleavable substrate, it allows researchers to probe various aspects of the catalytic process.

The use of this and similar small molecule substrates facilitates the study of enzyme kinetics, providing data to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These parameters offer quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, by introducing modifications to the this compound structure, such as isotopic labeling, researchers can perform detailed mechanistic studies. For instance, kinetic isotope effect studies can reveal the rate-limiting steps of the reaction and provide evidence for the nature of transition states.

The study of how inhibitors compete with this compound for binding to the active site is another critical application. proteopedia.org This provides information about the structure and properties of the active site and is fundamental to the design of new, more potent, and specific enzyme inhibitors.

Advanced Structural Characterization and Computational Modeling of N Acetyl L Phenylalanylglycine

Spectroscopic Analysis for Conformational and Binding Information

Spectroscopic methods are pivotal in determining the three-dimensional structure and intermolecular interactions of N-Acetyl-L-phenylalanylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in both solution and solid states. magritek.comnih.gov In the context of this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the elucidation of its conformational preferences. nih.gov

In solution, NMR can be used to monitor chemical reactions, such as the N-acetylation of L-phenylalanine to form N-Acetyl-L-phenylalanine, a precursor to the title compound. magritek.com The chemical shifts of specific protons, for instance, those of the CH-group in the alpha position to the amine, are sensitive to the acetylation process. magritek.com For example, the region for L-Phenylalanine is typically observed between 3.8–4.2 ppm, while the corresponding region for N-Acetyl-L-phenylalanine shifts to 4.2–4.8 ppm. magritek.com

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of self-assembled peptides and other biomolecules that are not amenable to solution NMR or X-ray crystallography. nih.gov By using techniques like cross-polarization and magic-angle spinning (MAS), ssNMR can provide insights into the secondary structure and molecular fold of peptides. nih.gov For this compound, ssNMR could be employed to determine the torsion angles (φ and ψ) that define the peptide backbone conformation in the solid state. nih.gov Isotopic labeling with ¹³C and ¹⁵N is often used to enhance the sensitivity and resolution of ssNMR experiments, allowing for precise distance measurements and the characterization of intermolecular interactions. nih.govnih.govcapes.gov.br

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Functional Group | Chemical Shift Range (ppm) | Notes |

| Amide N-H | ~8.0-8.5 | Chemical shift can be influenced by hydrogen bonding. |

| Aromatic C-H (Phenyl) | ~7.2-7.4 | Multiple peaks due to different protons on the phenyl ring. |

| α-CH (Phenylalanine) | ~4.6-4.8 | Shifted downfield upon N-acetylation. magritek.com |

| β-CH₂ (Phenylalanine) | ~2.9-3.2 | Two distinct signals due to diastereotopic protons. |

| α-CH₂ (Glycine) | ~3.8-4.0 | Appears as a doublet due to coupling with the adjacent N-H proton. |

| Acetyl CH₃ | ~1.9-2.1 | A sharp singlet. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and the presence of hydrogen bonding. libretexts.orglibretexts.org For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the amide, carboxylic acid, and phenyl groups.

The N-H stretching vibration of the amide group typically appears in the region of 3300-3500 cm⁻¹. libretexts.org The position and broadness of this band can indicate the extent of hydrogen bonding. nih.gov Similarly, the C=O stretching vibrations of the amide and carboxylic acid groups are found in the range of 1600-1750 cm⁻¹. researchgate.net The exact frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions. nih.gov For instance, the formation of hydrogen bonds generally leads to a redshift (lower frequency) of the stretching vibrations of the involved groups. ru.nl

In a related compound, N-acetyl-L-phenylalanine, the free ligand exhibits sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹, which shift to 1602 cm⁻¹ and 1433 cm⁻¹ upon coordination to a metal ion, indicating the involvement of the carboxylate oxygen atoms in bonding. researchgate.net The study of such shifts in this compound can provide insights into its binding behavior.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates presence of the carboxylic acid group and hydrogen bonding. libretexts.org |

| N-H Stretch (Amide) | 3300-3500 | Characteristic of the amide group; position reflects hydrogen bonding. libretexts.org |

| C-H Stretch (Aromatic) | 3000-3100 | Indicates the presence of the phenyl ring. libretexts.org |

| C-H Stretch (Aliphatic) | 2850-2960 | Corresponds to the CH₂ and CH₃ groups. libretexts.org |

| C=O Stretch (Amide I) | 1630-1695 | Sensitive to the peptide backbone conformation. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Characteristic of the carboxylic acid group. |

| N-H Bend (Amide II) | 1510-1570 | Also sensitive to the peptide backbone conformation. |

Note: Frequencies are approximate and can be influenced by the sample state (solid, solution) and intermolecular interactions.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. nih.govresearchgate.net Electron ionization (EI) mass spectrometry, for example, can be used to determine the fragmentation pattern of the molecule, which provides clues about its structural components. libretexts.orgyoutube.com

For a related compound, N-Acetyl-L-phenylalanine trimethylsilyl (B98337) ester, the molecular formula is C₁₄H₂₁NO₃Si and the molecular weight is 279.4069 g/mol . nist.gov Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 279.29 g/mol .

The fragmentation of peptides in a mass spectrometer often occurs at the amide bonds, leading to the formation of characteristic b and y ions. youtube.com Analysis of these fragment ions allows for the sequencing of the peptide. In the case of this compound, cleavage of the peptide bond would result in fragments corresponding to N-Acetyl-L-phenylalanine and glycine (B1666218) moieties. Other common fragmentation pathways include the loss of small neutral molecules like water or carbon monoxide. libretexts.orgyoutube.com Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing more detailed structural information. nih.govnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (monoisotopic) | Description |

| [M+H]⁺ | 280.12 | Protonated molecular ion |

| [M+Na]⁺ | 302.10 | Sodiated molecular ion |

| b₂ ion | 206.09 | N-Acetyl-L-phenylalanyl fragment |

| y₁ ion | 76.04 | Glycine fragment |

| Loss of H₂O | 261.11 | Dehydrated molecular ion |

| Loss of CO | 251.12 | Decarbonylated molecular ion |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the molecular and electronic structure of this compound and its interactions with biological systems.

Theoretical Prediction of Molecular and Electronic Structures

Quantum chemical calculations, such as those based on density functional theory (DFT) and ab initio methods, can be used to predict the stable conformations, electronic properties, and spectroscopic features of this compound. researchgate.netrsc.org These calculations can help to interpret experimental data and provide a deeper understanding of the molecule's behavior.

Theoretical studies on similar N-acetylated amino acids have shown that the trans conformer, characterized by an intramolecular hydrogen bond, is often more stable than the cis conformer. nih.gov Such calculations can also predict vibrational frequencies and IR intensities, which can be compared with experimental IR spectra to validate the theoretical model. nih.govnist.gov Furthermore, computational methods can be used to model the electron distribution within the molecule, providing insights into its reactivity and intermolecular interactions. researchgate.net The development of artificial neural networks (ANNs) has also shown promise in predicting the electronic structure properties of complex molecules. arxiv.org

Modeling of Enzyme-Substrate/Inhibitor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. youtube.comnih.gov In the context of this compound, MD simulations can be used to model its interaction with enzymes, providing insights into the binding mechanisms and the factors that govern substrate recognition and inhibition. researchgate.netresearchgate.net

These simulations can reveal the key amino acid residues in the enzyme's active site that interact with the dipeptide, as well as the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net By simulating the enzyme-substrate complex over time, researchers can observe conformational changes that occur upon binding and gain a better understanding of the catalytic process or the mechanism of inhibition. researchgate.net For example, simulations can help to elucidate the role of specific functional groups on the inhibitor in its binding affinity and selectivity. nih.govnih.gov

Analysis of Conformational Preferences and Energetic Landscapes

The conformational flexibility of this compound is a critical determinant of its biological activity and physical properties. Understanding its conformational preferences and the associated energetic landscapes provides insights into how it interacts with its environment and biological targets. This analysis is typically carried out using a combination of advanced computational modeling techniques.

The conformational space of a dipeptide like this compound is primarily defined by the rotational freedom around several key single bonds. The most significant of these are the dihedral angles of the peptide backbone, denoted as phi (φ) and psi (ψ). The φ angle describes the rotation around the N-Cα bond of the phenylalanine residue, while the ψ angle pertains to the rotation around the Cα-C bond of the same residue. Additionally, the side chain of phenylalanine has its own rotational degrees of freedom, denoted by chi (χ) angles.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its atomic coordinates. By identifying the low-energy regions on this surface, researchers can determine the most stable conformations of the dipeptide.

Detailed Research Findings

While specific experimental or extensive computational studies on the conformational landscape of this compound are not widely available in the public domain, we can infer its likely conformational behavior based on studies of analogous dipeptides, such as those containing phenylalanine and glycine.

Theoretical studies on similar dipeptides, for instance, N-acetyl-phenylalaninylamide (NAPA), have revealed the existence of multiple stable conformers. proteopedia.org These studies often utilize computational chemistry to calculate the relative energies of different conformations, which are characterized by specific combinations of dihedral angles. The results of such an analysis for this compound would typically be presented in a format similar to the tables below.

The Ramachandran plot is a fundamental tool in the analysis of peptide conformations, visualizing the sterically allowed and disallowed regions for the φ and ψ angles of amino acid residues. proteopedia.orgwikipedia.orgpearson.com For this compound, the phenylalanine residue would have a characteristic Ramachandran plot, with certain regions corresponding to stable secondary structures like β-sheets and α-helices. The glycine residue, lacking a bulky side chain, exhibits a much broader range of allowed conformations. proteopedia.org

Interactive Data Tables

The following data tables are illustrative examples based on typical findings for related dipeptides and represent the kind of data that would be generated from a detailed conformational analysis of this compound.

Table 1: Calculated Relative Energies and Dihedral Angles for Stable Conformers of this compound

This table would list the most stable conformations found through computational searches, their relative energies (with the lowest energy conformer as the reference), and the corresponding values of the key dihedral angles.

| Conformer ID | Relative Energy (kcal/mol) | φ (Phe) (°) | ψ (Phe) (°) | χ1 (Phe) (°) |

| Conf-1 | 0.00 | -135 | +135 | -60 |

| Conf-2 | 0.85 | -75 | +140 | 180 |

| Conf-3 | 1.20 | -80 | -70 | 60 |

| Conf-4 | 2.50 | +70 | +60 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending specific experimental or computational studies on this compound.

Table 2: Population of Major Conformational States from Molecular Dynamics Simulations

Molecular dynamics simulations can provide information on the dynamic behavior of the molecule in a solvent, showing the percentage of time the molecule spends in different conformational states.

| Conformational State | Population (%) | Description |

| β-strand | 65 | Extended conformation, often most stable |

| Polyproline II | 20 | Left-handed helical structure |

| Turn-like | 10 | Compact, folded structures |

| Other | 5 | Various other minor conformations |

Note: The data in this table is hypothetical and for illustrative purposes only, pending specific experimental or computational studies on this compound.

The energetic landscape of this compound is characterized by these low-energy basins corresponding to the stable conformers, separated by energy barriers. The height of these barriers determines the rate of interconversion between different conformations. A thorough computational study would map out this landscape, providing a comprehensive picture of the dipeptide's flexibility and structural preferences.

Biochemical and Biological Research Applications of N Acetyl L Phenylalanylglycine in Controlled Experimental Systems

Investigation as Peptidomimetics and Bioactive Peptide Analogues

N-Acetyl-L-phenylalanylglycine and similar dipeptides are of interest in biochemical and pharmacological research for their potential as peptidomimetics and bioactive peptide analogues. ontosight.ai Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and bioavailability. nih.govyoutube.com The study of these compounds can provide valuable insights into peptide-based drug design and development, with potential applications in modulating various physiological processes. ontosight.ai

Rational Design Principles for Peptide-Based Modulators

The rational design of peptide-based modulators, including peptidomimetics, is a key strategy in drug discovery. nih.gov This approach relies on understanding the three-dimensional structure of target proteins and their interaction sites. youtube.comnih.gov By identifying the "hot spot" residues crucial for protein-protein interactions (PPIs), researchers can design peptides or peptide analogues that bind to these sites with high affinity and specificity, thereby modulating the protein's function. nih.gov

Several principles guide the rational design of these modulators:

Structural Mimicry : The designed peptide should mimic the spatial arrangement of key amino acid side chains of the natural binding partner. nih.gov

Conformational Stabilization : Techniques such as introducing cyclic structures, hydrogen bond surrogates, or stapled peptides are employed to lock the peptide into its bioactive conformation, which can enhance binding affinity. nih.gov

Backbone Modification : Alterations to the peptide backbone, such as the inclusion of D-amino acids, β-peptides, or peptoids, can improve proteolytic stability. nih.gov N-terminal acetylation, as seen in this compound, is a common modification to increase resistance to degradation by proteases. nih.gov

Computational Modeling : Advances in computational tools, including machine learning and quantum computing, are increasingly used to predict the binding affinity and design novel peptide sequences with desired properties. youtube.comfrontiersin.org These methods allow for the exploration of a vast chemical space to identify promising candidates. frontiersin.org

Table 1: Rational Design Strategies for Peptide-Based Modulators

| Design Principle | Description | Desired Outcome |

| Structural Mimicry | Designing a peptide to mimic the 3D structure of a natural binding partner's key residues. | High binding affinity and specificity to the target. |

| Conformational Stabilization | Introducing structural constraints (e.g., cyclization) to maintain the active shape. | Enhanced binding and stability. |

| Backbone Modification | Altering the peptide's main chain (e.g., using non-natural amino acids). | Improved resistance to enzymatic degradation. |

| Computational Modeling | Utilizing computer algorithms to predict and design effective peptide sequences. | Efficient identification of novel and optimized modulators. |

Modulation of Physiological Processes in In Vitro Models (e.g., enzyme inhibition, receptor interaction)

In controlled in vitro experimental systems, N-acetylated dipeptides and their analogues are investigated for their ability to modulate various physiological processes. These studies often focus on their potential to act as enzyme inhibitors or to interact with cellular receptors. ontosight.ainih.gov

For instance, research has explored the bioactivity of N-acetylated peptides in modulating the activity of neutrophils, a type of white blood cell. In one study, N-acetyl-proline-glycine-proline (N-acetyl-PGP) was identified as a chemoattractant for neutrophils. nih.govarvojournals.orgresearchgate.net The N-acetyl group was found to be a crucial structural component for its bioactivity. arvojournals.org The study of various synthetic peptide analogues of N-acetyl-PGP helped to elucidate the structure-activity relationship, revealing that the minimum requirement for bioactivity was the presence of the PGP sequence or derivatives of proline-glycine with a blocked N-terminus. nih.govarvojournals.org

The ability of N-acetylated compounds to interact with biological targets is a key area of investigation. ontosight.ai For example, N-acetyl-3,4-dihydroxy-L-phenylalanine, a metabolite produced by Streptomyces sp., has been identified as a bioactive compound with potential enzyme inhibitory properties. nih.gov While direct studies on this compound's specific enzyme inhibition or receptor interaction are not extensively detailed in the provided results, the research on analogous compounds underscores the potential of this class of molecules. The N-acetyl group can influence the peptide's interaction with its target, potentially enhancing its inhibitory or modulatory effects. arvojournals.org

Studies in In Vitro Gastrointestinal Digestion Models

While specific studies on the in vitro gastrointestinal digestion of this compound were not found, research on the digestion of dipeptides and the effect of N-acetylation provides relevant insights. Dietary dipeptides are generally absorbed by enterocytes through peptide transporters (PEPT) and then hydrolyzed into free amino acids within the cells before being released into circulation. nih.gov

N-terminal acetylation is a strategy employed to enhance the proteolytic stability of peptides. nih.gov This modification can protect the peptide from degradation by proteases in the gastrointestinal tract. nih.gov For example, N-terminal acetylation of somatostatin (B550006) was shown to reduce its proteolysis in human serum. nih.gov This suggests that this compound would likely exhibit greater resistance to digestion compared to its non-acetylated counterpart, L-phenylalanylglycine. The stability imparted by the acetyl group could allow a greater proportion of the dipeptide to be absorbed intact or to reach more distal parts of the intestine before being broken down.

Role in Metabolomic Profiling and Identification of Biological Intermediates in Research Models

In the field of metabolomics, N-acetylated amino acids, including N-Acetyl-L-phenylalanine, are identified and quantified in various biological fluids to understand metabolic pathways and identify potential biomarkers of disease. nih.gov N-Acetyl-L-phenylalanine is a known metabolite in the phenylalanine metabolism pathway and has been detected in human plasma and urine. nih.gov Its presence and concentration can provide information about host and gut microbiome co-metabolism. nih.gov

N-acetylation is a significant post-translational modification that can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com The process of N-acetylation involves the transfer of an acetyl group from acetyl-CoA to the amino group of a molecule. creative-proteomics.com This can occur for free amino acids as well as for proteins.

While this compound itself is not explicitly mentioned as a widely profiled metabolite in the provided search results, the presence of its constituent amino acid in acetylated form, N-Acetyl-L-phenylalanine, in metabolomic studies suggests that dipeptides like this compound could also be present as biological intermediates. nih.gov For example, N-acetyl-L-alanine has been identified as a potential mediator in the association between certain immune cell phenotypes and Guillain-Barre syndrome. frontiersin.org The study of such N-acetylated compounds is crucial for understanding their role in health and disease.

Application in Cell Culture Studies as a Research Probe (e.g., related dipeptides as antioxidants, not direct NAC)

In cell culture applications, dipeptides are increasingly used to overcome challenges associated with the delivery of certain amino acids. evonik.comengconfintl.org For instance, some amino acids have poor solubility or stability in cell culture media. evonik.comengconfintl.org Forming a dipeptide can significantly improve these properties. evonik.com For example, glycyl-L-tyrosine is used to overcome the low solubility of L-tyrosine at neutral pH. nih.gov The cells can efficiently take up and metabolize these dipeptides. evonik.com

While this compound is not directly cited as a research probe for antioxidant studies in the provided results, related dipeptides and N-acetylated compounds are investigated for their antioxidant properties. nih.govnih.govmdpi.comnih.gov Dipeptides like carnosine and anserine (B1665513) are known to be effective antioxidants that can modulate reactive oxygen and nitrogen species. nih.gov N-acetyl-L-cysteine (NAC) is a well-known antioxidant and a derivative of the amino acid L-cysteine. nih.govmdpi.comnih.gov

The use of dipeptides in cell culture can also influence cellular metabolism and protect against oxidative stress. nih.govevonik.com For example, high intake of dipeptides before intense exercise has been shown to enhance antioxidant status. nih.gov In cell culture, additives like the keto acid α-ketoglutaric acid can help protect cells against oxidative stress. evonik.com This suggests that dipeptides, potentially including this compound, could be explored as research probes to study and modulate cellular responses to oxidative stress in vitro.

Analytical Method Development and Validation for N Acetyl L Phenylalanylglycine in Research Contexts

Chromatographic Techniques for Separation and Quantification (e.g., RP-HPLC, LC-UV, LC-MS/MS)

Chromatographic methods are central to the analysis of N-Acetyl-L-phenylalanylglycine, offering high-resolution separation and sensitive quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of peptides and related compounds. For this compound, a C18 column is typically employed. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an ion-pairing agent such as trifluoroacetic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). rjptonline.orgmtc-usa.com Gradient elution is often preferred to achieve optimal separation of the dipeptide from impurities and other components in the sample matrix.

Liquid Chromatography with Ultraviolet (LC-UV) Detection is a common method for the quantification of this compound. The presence of the phenylalanine residue, which contains a phenyl group, allows for detection in the UV region, typically around 210-230 nm for the peptide bond and 254-260 nm for the aromatic ring. nih.gov A photodiode array (PDA) detector can be particularly useful, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to confirm the identity and purity of the peak. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. nih.govyoutube.com This technique couples the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer. The compound is first ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces background noise, leading to very low limits of detection. youtube.comyoutube.com The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound, is recommended for the most accurate and precise quantification. nih.gov

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm and 254 nm |

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for specific transitions |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Spectrophotometric Methods for Detection and Concentration Determination

Spectrophotometric methods provide a simpler and more accessible alternative for the quantification of this compound, particularly in pure solutions or for initial screening purposes.

The inherent UV absorbance of the phenylalanine residue in this compound allows for direct spectrophotometric quantification. nih.gov The absorbance can be measured at the wavelength of maximum absorption (λmax), which is typically around 257-258 nm for the phenyl group. omlc.org A standard calibration curve of absorbance versus concentration can be prepared using known concentrations of the pure compound. It is important to note that this method is less specific than chromatographic techniques and can be subject to interference from other UV-absorbing compounds in the sample.

For enhanced specificity, derivatization reactions can be employed. For instance, the peptide can be hydrolyzed to release phenylalanine and glycine (B1666218), and then a specific colorimetric reaction for one of the amino acids can be used. However, a more direct approach involves using chromogenic reagents that react with the peptide itself. For example, a method developed for other peptides containing phenylalanine involves the use of specific reagents that form a colored complex, which can then be measured spectrophotometrically. nih.gov

| Parameter | Value/Condition |

| Wavelength (λmax) | ~258 nm (for direct UV measurement) |

| Solvent/Buffer | Phosphate buffer (pH 7.4) or appropriate solvent |

| Standard Concentration Range | Dependent on the molar absorptivity of the compound |

| Path Length | 1 cm (standard cuvette) |

Flow Injection Analysis and Sequential Injection Analysis for Automated Measurement

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated analytical techniques that can be adapted for the rapid and high-throughput determination of this compound. wikipedia.orgresearchgate.net These methods are based on the injection of a discrete sample volume into a continuously flowing carrier stream, which then merges with reagent streams to perform a chemical reaction. The resulting product is then passed through a detector, typically a spectrophotometer or fluorometer. wikipedia.orgnih.gov

For this compound, an FIA/SIA method could be designed based on a colorimetric reaction. For instance, the sample containing the dipeptide could be injected into a carrier stream and merged with a reagent that specifically reacts with the peptide backbone or the phenylalanine side chain to produce a colored product. The absorbance of this product is then measured, and the concentration of the analyte is determined from a calibration curve. The key advantages of these techniques are their high sample throughput, low reagent consumption, and potential for automation. nih.gov

The development of an FIA/SIA method would involve the optimization of several parameters, including flow rates, reaction coil length, reagent concentrations, and injection volume, to achieve the desired sensitivity and sampling rate.

| Parameter | Description |

| Pump | Peristaltic pump for precise control of flow rates |

| Injection Valve | Automated valve for reproducible sample injection |

| Reaction Coil | Tubing of a specific length and diameter to allow for reaction completion |

| Detector | Spectrophotometer with a flow-through cell |

| Carrier Stream | Appropriate buffer solution |

| Reagent Stream | Solution containing the colorimetric reagent |

| Sample Throughput | Potentially >100 samples per hour |

Future Research Directions and Emerging Paradigms for N Acetyl L Phenylalanylglycine

Development of Advanced Synthetic Methodologies with Green Chemistry Principles

The chemical synthesis of peptides and their derivatives is undergoing a significant transformation, with a strong emphasis on the principles of green chemistry. unife.itpeptide.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com For the synthesis of N-Acetyl-L-phenylalanylglycine, future research is poised to move beyond traditional methods, which often rely on hazardous solvents and generate considerable waste, towards more sustainable and efficient approaches. peptide.comunibo.ityoutube.com

The pursuit of greener synthetic routes for peptides is driven by the need for more environmentally friendly and cost-effective manufacturing processes, particularly in the pharmaceutical sector. unife.ityoutube.com Key areas of innovation include the adoption of greener solvents, the development of enzymatic and biocatalytic methods, and the optimization of reaction conditions to minimize waste and energy consumption. unife.itacsgcipr.org

Key Green Chemistry Approaches for Peptide Synthesis:

| Approach | Description | Potential Benefit for this compound Synthesis |

| Green Solvents | Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). peptide.com | Reduced environmental impact and improved worker safety. |

| Enzymatic Synthesis | Utilizing enzymes, such as aminopeptidases, to catalyze the formation of peptide bonds. nih.govnih.gov This can be done in aqueous solutions or with a high concentration of organic solvents like methanol. nih.gov | High selectivity, mild reaction conditions, and reduced need for protecting groups. nih.gov |

| Chemoenzymatic Peptide Synthesis (CEPS) | A hybrid approach that combines the advantages of chemical and enzymatic methods to construct peptide chains. unife.itacsgcipr.org | Can offer a more efficient and sustainable route to complex peptides. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow system rather than in batches, which can lead to better control over reaction parameters and reduced waste. | Increased efficiency, better scalability, and improved product consistency. |

Enzymatic synthesis, in particular, holds significant promise for the future production of this compound. For instance, aminopeptidases have been shown to effectively synthesize dipeptides from free amino acids and amino acid esters. nih.gov This approach not only aligns with green chemistry principles but can also offer high yields and specificity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Peptidomimetic Design

The design of novel peptides and peptidomimetics with specific biological activities is a complex and challenging endeavor due to the vastness of the chemical space. nih.govrsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery and optimization of therapeutic peptides. nih.govresearchgate.net These computational approaches can be leveraged to predict the properties and functions of peptides like this compound and to design new molecules with enhanced characteristics. nih.govfrontiersin.orgnih.gov

Applications of AI and ML in Peptide Design:

| Application | Description | Relevance to this compound |

| Property Prediction | ML models can be trained to predict various properties of peptides, including their bioactivity, toxicity, and pharmacokinetic profiles. nih.govfrontiersin.orgnih.gov | Predicting the potential biological targets and effects of this compound and its analogs. |

| De Novo Design | Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new peptide sequences with desired properties. rsc.org | Generating novel peptidomimetics based on the this compound scaffold with potentially improved therapeutic properties. |

| Peptide Optimization | AI algorithms can be used to optimize existing peptide sequences to improve their efficacy and reduce potential side effects. nih.gov | Modifying the structure of this compound to enhance its stability, cell permeability, or binding affinity to a specific target. |

| Target Identification | Machine learning can analyze large biological datasets to identify potential protein targets for a given peptide. | Identifying the biological pathways and proteins with which this compound may interact. |

The integration of AI and ML into the design process can significantly reduce the time and cost associated with the development of new peptide-based drugs. nih.gov By prioritizing promising candidates for experimental validation, these computational tools can streamline the discovery pipeline. rsc.org

Exploration of this compound as a Tool in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems as a whole, often by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. frontiersin.org N-acetylated amino acids and dipeptides are increasingly being recognized for their roles in various physiological and pathological processes, making them valuable molecules to study within a systems biology framework. frontiersin.orgnih.gov

Recent multi-omics studies have identified N-acetylated compounds as potential biomarkers for various conditions. For example, a study on COVID-19 identified N-Acetyl-L-Alanine and N-Acetyltriptophan as potential biomarkers associated with the severity and diagnosis of the disease. nih.gov This suggests that this compound could also have diagnostic or prognostic significance in different disease contexts.

The exploration of this compound in systems biology and multi-omics research could involve:

Metabolomic Profiling: Including this compound in large-scale metabolomic studies to correlate its levels with different physiological states or disease progression.

Biomarker Discovery: Investigating whether circulating levels of this compound can serve as a biomarker for specific diseases or as an indicator of treatment response. nih.gov

Pathway Analysis: Using computational tools to map the metabolic pathways involving this compound and to understand its connections to other biological networks.

By integrating data on this compound with other omics data, researchers can gain a more comprehensive understanding of its biological function and its potential role in health and disease. nih.gov

Novel Applications in Biosensing and Biocatalysis Research

The unique chemical properties of dipeptides and their derivatives make them attractive candidates for the development of novel biosensors and biocatalysts. nih.govnih.gov Future research into this compound is likely to explore its potential in these cutting-edge fields.

Biosensing: The development of highly sensitive and selective biosensors is crucial for early disease diagnosis and environmental monitoring. Peptides can be used as recognition elements in biosensors due to their ability to bind to specific target molecules. While research has focused on compounds like N-acetyl-L-cysteine for the detection of reactive oxygen species nih.gov, the principle could be extended to this compound for the detection of other analytes. The functional groups present in this compound, including the acetyl group, the peptide bond, and the aromatic ring of phenylalanine, could be exploited for specific interactions with target molecules.

Biocatalysis: Biocatalysis utilizes enzymes or other biological molecules to catalyze chemical reactions, often with high efficiency and selectivity under mild conditions. nih.govncert.nic.in Peptides themselves can act as catalysts for various reactions. nih.govnih.gov Dipeptides have been shown to catalyze reactions such as the formation of sugars and the condensation of RNA monomers. nih.gov Research in this area could investigate the catalytic activity of this compound or its derivatives in various organic reactions. Furthermore, dipeptides can serve as leaving groups in enzyme-catalyzed synthesis, demonstrating their compatibility with enzymatic systems. nih.gov The immobilization of enzymes is another area where peptide structures can be beneficial, potentially enhancing enzyme stability and reusability. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Acetyl-L-phenylalanylglycine in a laboratory setting?

- Methodological Answer : Synthesis typically involves acetylation of L-phenylalanine followed by glycyl conjugation. A two-step approach can be adapted:

Acetylation : React L-phenylalanine with acetyl chloride or acetic anhydride in anhydrous dichloromethane under nitrogen, with triethylamine as a base (similar to methods for N-formyl-L-phenylalanine ).

Glycine Conjugation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetylated phenylalanine to glycine. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Key Considerations : Maintain temperature control (0–4°C during acetylation) and inert atmosphere to prevent side reactions. Purify intermediates via recrystallization or column chromatography .

Q. What analytical techniques are effective for characterizing the purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). Compare with theoretical masses (e.g., C₁₁H₁₄N₂O₄: 238.1 g/mol).

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify structural integrity, focusing on acetyl (δ ~2.0 ppm) and glycine backbone signals.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>98% recommended for in vitro studies) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and oxidizers (e.g., peroxides), which may degrade the compound .

- Exposure Control : Use fume hoods for synthesis steps. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- Spill Management : Collect solid residues in sealed containers; avoid flushing into drains. Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with SDS-reported decomposition products (e.g., CO, NOx) .

- pH Profiling : Test solubility and stability in buffers (pH 2–9). Use circular dichroism (CD) to monitor conformational changes in aqueous solutions.

- Data Reconciliation : Apply Arrhenius modeling to extrapolate shelf-life under standard lab conditions (25°C). Address discrepancies by validating methods against peer-reviewed protocols .

Q. What in vitro models are suitable for studying the enzymatic hydrolysis of this compound?

- Methodological Answer :

- Enzyme Selection : Use peptidases (e.g., aminopeptidases) or esterases in controlled kinetic assays. Pre-screen enzymes for specificity using fluorogenic substrates.

- Assay Design : Monitor hydrolysis via fluorescence (e.g., FITC-labeled derivatives) or HPLC quantification of glycine release.

- Compliance : Follow NIH guidelines for reporting enzyme sources, concentrations, and reaction conditions (e.g., buffer composition, temperature) .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

- Methodological Answer :

- Tiered Testing :

Acute Toxicity : Use Daphnia magna or algae (OECD 202/201) to estimate EC₅₀ values.

Biodegradation : Perform OECD 301B tests to assess mineralization in activated sludge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.